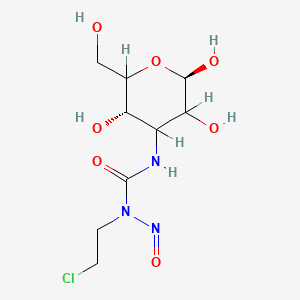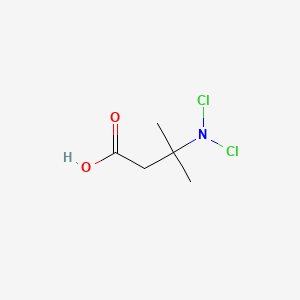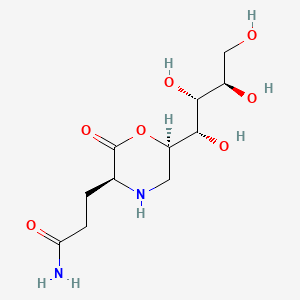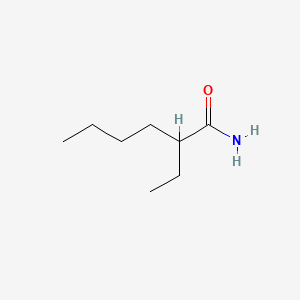
2-Ethylhexanamide
Vue d'ensemble
Applications De Recherche Scientifique
Materials Science Precursors : 2-Ethylhexanoates, related to 2-Ethylhexanamide, are used as metal-organic precursors in materials science. They are also utilized as catalysts for ring-opening polymerizations and in the painting industry for their properties as driers (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
Medical Applications : In a study from 1953, 2-Ethylhexanol, related to 2-Ethylhexanamide, was explored for its use in treating acute pulmonary edema (Reich, Rosenberg, & Metz, 1953).
Sensory Irritation Indicator : A study demonstrated that 2-Ethylhexanol could be used to evaluate sensory irritation, where eye blink rates were used as an indicator during exposure to this compound (Kiesswetter et al., 2005).
Sustainability in Chemical Processes : Research on the catalytic production of higher alcohols from ethanol, including 2-Ethyl-1-hexanol, emphasizes the use of sustainability metrics in chemical processes. This study helps to align chemical research with long-term societal goals (Patel et al., 2015).
Quantitative Analysis in Production : 2-Ethylhexan-1-ol, a variant of 2-Ethylhexanamide, is studied for its quantitative analysis in the production of ground calcium carbonate (GCC) (Oh, 2017).
Volatile Organic Compound in Indoor Air : 2-Ethylhexanol is identified as a VOC that contributes to the deterioration of indoor air quality, with implications in environmental pollution studies (Nalli et al., 2006).
Oncogenicity Testing : The compound has been tested for oncogenic potential in rats and mice, offering insights into its safety and potential health risks (Astill et al., 1996).
Esterification Processes : Its use in the esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol in supercritical carbon dioxide has been explored, showing its relevance in green chemistry (Ghaziaskar, Daneshfar, & Calvo, 2006).
Chemical Analysis and Environmental Impact : The compound's physicochemical properties and potential as a Cu(II) extractant have been analyzed, relevant to its application in chemical and environmental fields (Radushev, Batueva, & Gusev, 2006).
Alternative to PEG in Pharmaceuticals : Research on Poly(2-oxazoline)s (POx), as a potential replacement for Poly(ethylene glycol) (PEG) in pharmaceuticals, includes poly(2-ethyl-2-oxazoline)s, which is relevant to the study of 2-Ethylhexanamide (Grube et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Ethylhexanamide, also known as Ethylbutylacetamide, is a chemical compound with the molecular formula C8H17NO . The primary target of 2-Ethylhexanamide is the human cytosolic carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Biochemical Pathways
The biochemical pathways affected by 2-Ethylhexanamide are those involving carbonic anhydrase 2. This enzyme plays a crucial role in maintaining acid-base balance in the body, participating in various biological processes such as respiration and the transport of carbon dioxide and bicarbonate. By inhibiting carbonic anhydrase 2, 2-Ethylhexanamide can potentially disrupt these processes .
Propriétés
IUPAC Name |
2-ethylhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMORVOQOIHISPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316328 | |
| Record name | 2-Ethylhexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylhexanamide | |
CAS RN |
4164-92-5 | |
| Record name | 2-Ethylhexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4164-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylbutylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylhexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Ethylhexanamide?
A1: 2-Ethylhexanamide, also known as Ethylbutylacetamide, has the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. [] While specific spectroscopic data is not provided in the research excerpts, its structure suggests characteristic peaks in infrared (IR) spectroscopy for amide N-H and C=O bonds.
Q2: How does 2-Ethylhexanamide behave in mixtures with other substances?
A2: Research indicates that 2-Ethylhexanamide, often employed as a stationary phase in gas chromatography, exhibits predictable interactions with various solutes. Its activity coefficients in mixtures with other solvents like N,N-dibutyl-2,2-dimethylbutanamide or dodecanol can be accurately predicted using thermodynamic models like the Wilson equation. [] This predictability is valuable in analytical chemistry for separating and analyzing complex mixtures.
Q3: Are there any studies on the complexation abilities of 2-Ethylhexanamide with metal ions?
A3: Yes, studies have shown that N,N-dihexyl-2-ethylhexanamide (DH2EHA), a derivative of 2-Ethylhexanamide, exhibits high selectivity for Uranium (VI) over rare earth elements. [] This selectivity is attributed to the specific coordination environment provided by DH2EHA and highlights the potential of these types of compounds in nuclear waste treatment and resource recovery.
Q4: What are the applications of 2-Ethylhexanamide in material science?
A4: Research has explored the use of polymers containing 2-Ethylhexanamide units, specifically focusing on their secondary structure. For example, cis-poly(N-propargyl-2-ethylhexanamide) forms a unique helical structure stabilized by intramolecular hydrogen bonding between the pendant amide groups. [] This helical arrangement, confirmed through various spectroscopic techniques and theoretical calculations, suggests potential applications in materials requiring specific chiral properties or self-assembling capabilities.
Q5: How is 2-Ethylhexanamide utilized in the pharmaceutical field?
A5: While 2-Ethylhexanamide itself might not possess direct pharmaceutical activity, it serves as a valuable building block in medicinal chemistry. For instance, it's used in the synthesis of compounds with potential antiepileptic activity, like derivatives of Valpromide. [] By studying the structure-pharmacokinetic relationships of these derivatives, researchers aim to develop more effective and safer antiepileptic drugs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



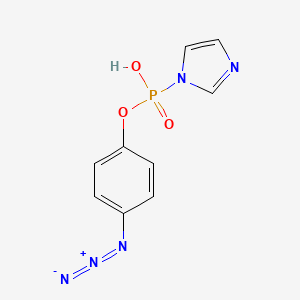
![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)






![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)
